毛晶体 B

描述

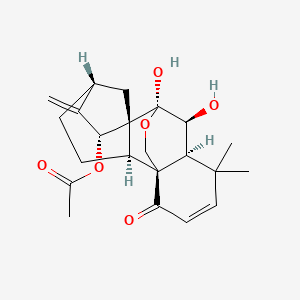

Maoecrystal B is a natural product belonging to the ent-kaurane diterpene family. It was first isolated in 2004 and has since attracted significant interest due to its striking structural features and potential bioactivity. The molecule features a densely interlocked array of ring systems with adjacent vicinal quaternary stereocenters, making it one of the most structurally complex members in this class of terpenes .

Synthesis Analysis

Molecular Structure Analysis

Maoecrystal B exhibits a highly congested and intricate structure, with multiple fused rings and quaternary stereocenters. The [2.2.2] bicyclic portion of the molecule suggests the use of the Diels–Alder transform in successful total syntheses .

Chemical Reactions Analysis

The synthetic route involves several unique and unexpected maneuvers, including the use of nitrile-assisted delivery of C-7 and formaldehyde extrusion from C-10. These strategic steps allow for efficient access to the C-9 bridgehead quaternary center .

科学研究应用

Cytotoxic Activity

“Maoecrystal B” has been found to have selective cytotoxic activity . In a study, it was found that compounds related to “Maoecrystal B” revealed higher levels of cytotoxicity against HepG2 cells than against H1975 cells . Moreover, one of the compounds demonstrated the most efficacy in inhibiting the proliferation of HepG2 cells, with an IC 50 value of 41.13 ± 3.49 μM . This effect was achieved by inducing apoptosis in a dose-dependent manner .

Synthetic Approaches

There have been several synthetic approaches towards “Maoecrystal B” and its related compounds . These include successful total syntheses, published synthetic efforts, and efforts compiled from dissertations . The review focuses on general synthetic strategies and chronicles efforts toward the molecule since its isolation .

Structure Elucidation

The structures of new diterpenoids related to “Maoecrystal B” were elucidated based on the analysis of HR-ESI-MS data, 1D/2D-NMR-spectroscopic data, and electronic circular dichroism (ECD) calculations .

Natural Product Diterpenoid

“Maoecrystal B” is a complex natural product diterpenoid . It has been isolated and identified from the aerial parts of Isodon serra (Maxim.) Hara .

Chemotherapeutic Modality

“Maoecrystal B” and its related compounds could potentially be used in the chemotherapeutic modality . The main limitation of the chemotherapeutic modality is their non-specificity and their inability to identify and target cancerous cells directly . The administration of anti-HCC chemotherapeutics often necessitates the utilization of delivery systems to ensure targeted drug delivery, thereby minimizing systemic side effects .

Inhibiting Proliferation of HepG2 Cells

One of the compounds related to “Maoecrystal B” demonstrated the most efficacy in inhibiting the proliferation of HepG2 cells, with an IC 50 value of 41.13 ± 3.49 μM . This effect was achieved by inducing apoptosis in a dose-dependent manner .

作用机制

Maoecrystal B is a diterpenoid compound isolated from the leaves of Isodon eriocalyx var. laxiflora

Biochemical Pathways

It is known that diterpenoids can interact with various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and cell proliferation .

Result of Action

It is known that diterpenoids can have various biological effects, including anti-inflammatory, antibacterial, and anticancer activities .

属性

IUPAC Name |

[(1R,2R,5R,7R,8R,9S,10S,11S)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13-,14-,16+,17+,18-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRAGAKNFNKKQF-AFBXHKAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@H]3[C@@]1(C2)[C@]4([C@H]([C@@H]5[C@]3(CO4)C(=O)C=CC5(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91884875 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Maoecrystal B and where is it found?

A1: Maoecrystal B is an ent-kaurane diterpenoid isolated from the leaves of Isodon eriocalyx var. laxiflora, a plant belonging to the Isodon genus. [] The Isodon genus is known to be a rich source of ent-kaurane diterpenoids, which have demonstrated various biological activities including antitumor, antibacterial, and anti-inflammatory effects. []

Q2: Has there been any research on modifying the structure of Maoecrystal B?

A2: Yes, researchers have attempted to modify the structure of Maoecrystal B. One study focused on enlarging the B ring of the compound. [] This attempt, aiming to synthesize a derivative with potentially enhanced properties, led to the unexpected discovery of a novel rearranged diterpene compound. [] This highlights the complexity of natural product modification and the potential for uncovering new chemical entities through such endeavors.

Q3: What other diterpenoids are found alongside Maoecrystal B in Isodon eriocalyx var. laxiflora?

A3: In addition to Maoecrystal B, researchers identified other ent-kauranoids in Isodon eriocalyx var. laxiflora, including Laxifiorin A, Maoecrystal A, Maoecrystal C, Maoecrystal P, and Eriocalyxin B. [] The co-occurrence of these structurally related diterpenes suggests a shared biosynthetic pathway and prompts further investigation into their individual and synergistic biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。